![molecular formula C14H9NS B14667908 1h-Phenaleno[1,2-d]thiazole CAS No. 42323-56-8](/img/structure/B14667908.png)
1h-Phenaleno[1,2-d]thiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Phenaleno[1,2-d]thiazole is a heterocyclic compound that features a fused ring system combining a phenalene and a thiazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Phenaleno[1,2-d]thiazole typically involves the Hantzsch thiazole synthesis, which is a well-known method for constructing thiazole rings. This method involves the reaction of primary thioamides with α-halocarbonyl compounds under specific conditions . Another approach includes the reaction of tertiary thioamides, α-haloketones, and ammonium acetate under solvent-free conditions, often facilitated by microwave irradiation .
Industrial Production Methods: Industrial production of this compound may utilize continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is also gaining traction to make the process more environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions: 1H-Phenaleno[1,2-d]thiazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as sulfoxides or sulfones.
Reduction: Reduction reactions can modify the thiazole ring, potentially leading to dihydrothiazole derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents, such as N-bromosuccinimide (NBS), and nucleophiles like amines or thiols are frequently employed.
Major Products: The major products formed from these reactions include various substituted thiazole derivatives, which can exhibit different biological and chemical properties .
Applications De Recherche Scientifique
1H-Phenaleno[1,2-d]thiazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial, antifungal, and anticancer activities.
Mécanisme D'action
The mechanism of action of 1H-Phenaleno[1,2-d]thiazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For instance, some derivatives may inhibit enzyme activity by binding to the active site, thereby blocking substrate access. The pathways involved can vary depending on the specific biological activity being targeted, such as antimicrobial or anticancer effects .
Comparaison Avec Des Composés Similaires
Thiazole: A simpler heterocyclic compound with a five-membered ring containing sulfur and nitrogen.
Benzothiazole: Similar to thiazole but with a fused benzene ring, offering different electronic properties.
Oxazole: Contains an oxygen atom instead of sulfur, leading to different reactivity and applications.
Uniqueness: 1H-Phenaleno[1,2-d]thiazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable scaffold for developing new compounds with specific biological activities and industrial applications .
Propriétés
Numéro CAS |
42323-56-8 |
|---|---|
Formule moléculaire |
C14H9NS |
Poids moléculaire |
223.29 g/mol |
Nom IUPAC |
1H-phenaleno[1,2-d][1,3]thiazole |
InChI |
InChI=1S/C14H9NS/c1-3-9-4-2-6-11-13(9)10(5-1)7-12-14(11)15-8-16-12/h1-5,7-8H,6H2 |
Clé InChI |
QCVHEBJKPYEJPB-UHFFFAOYSA-N |
SMILES canonique |
C1C=CC2=CC=CC3=CC4=C(C1=C23)N=CS4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



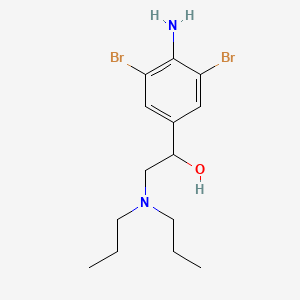
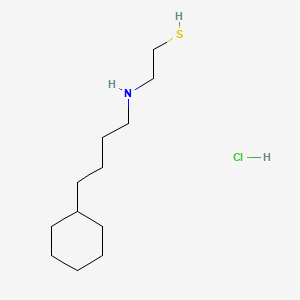
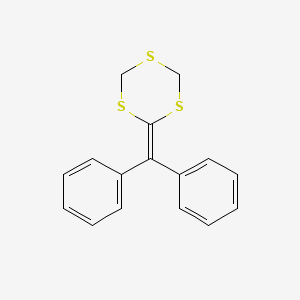

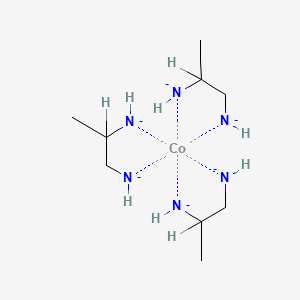

![2,2-Dimethyl-4-{[(prop-1-en-2-yl)oxy]methyl}-1,3-dioxolane](/img/structure/B14667893.png)
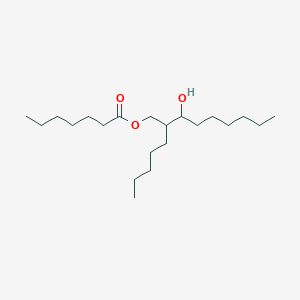
![2-[(E)-N-hydroxy-C-methylcarbonimidoyl]-5-pentadecylphenol](/img/structure/B14667902.png)
silane](/img/structure/B14667907.png)
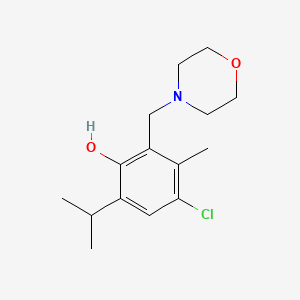
![Ethyl 2-cyano-3-[(6-methylpyridin-2-yl)amino]prop-2-enoate](/img/structure/B14667930.png)

